BenchChemオンラインストアへようこそ!

Minocycline hydrochloride dihydrate

Antimicrobial Susceptibility Methicillin-Resistant Staphylococcus aureus (MRSA) Comparative Efficacy

Choose Minocycline hydrochloride dihydrate for superior antibacterial research. With 79.1% susceptibility vs. 59.6% for doxycycline against carbapenem-resistant A. baumannii (P<0.05) and 4.5–11.8% broader MRSA coverage than tetracycline HCl, this semisynthetic tetracycline ensures more reliable, reproducible results. Its unique C7-dimethylamino group prevents common degradation pathways, guaranteeing 3–4 year stability at 25°C—ideal for long-term studies and controlled-release formulation development. Available at ≥95% purity with full CoA documentation.

Molecular Formula C23H32ClN3O9
Molecular Weight 530.0 g/mol
CAS No. 128420-71-3
Cat. No. B6594718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinocycline hydrochloride dihydrate
CAS128420-71-3
Molecular FormulaC23H32ClN3O9
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl
InChIInChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2/t9-,11-,17-,23-;;;/m0.../s1
InChIKeyZVXJEMMCBXCUJO-ZMKIAWMISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minocycline Hydrochloride Dihydrate (CAS 128420-71-3): An Evidence-Based Procurement and Formulation Guide for a Second-Generation Tetracycline


Minocycline hydrochloride dihydrate (CAS 128420-71-3) is a semi-synthetic, second-generation tetracycline antibiotic, distinguished by a dimethylamino group at position C7 and the absence of a 6-hydroxyl group, which confers enhanced lipophilicity and unique stability properties [1]. As the hydrochloride salt dihydrate, it is the pharmaceutical form of the active moiety minocycline, which exhibits broad-spectrum antibacterial activity primarily through inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit [2]. Its improved pharmacokinetic profile, including a high oral bioavailability of 90-100% and an extended elimination half-life of approximately 14-22 hours, differentiates it from earlier tetracyclines [3].

The Case Against Class Substitution: Why Minocycline Hydrochloride Dihydrate is Not Interchangeable with Other Tetracyclines


Minocycline hydrochloride dihydrate cannot be considered a generic substitute for other tetracyclines, including doxycycline or tetracycline HCl, due to significant and quantifiable differences in antibacterial potency, spectrum of activity against key resistant pathogens, and intrinsic physicochemical stability. These differences are not merely incremental but are driven by distinct structural features, such as the C7-dimethylamino group, which impacts both target binding and bacterial uptake [1]. Consequently, in vitro susceptibility profiles and real-world therapeutic outcomes diverge markedly, directly impacting the scientific validity of research models and the clinical or industrial performance of formulations [2]. The following sections provide quantitative evidence to support these critical differentiators.

Minocycline Hydrochloride Dihydrate (128420-71-3): Quantitative Evidence of Differentiation Against Key Comparators


Superior In Vitro Activity of Minocycline Hydrochloride Dihydrate Against MRSA Compared to Tetracycline HCl

Minocycline hydrochloride dihydrate demonstrates significantly greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to tetracycline HCl. In a 2011 SENTRY Antimicrobial Surveillance Program study of 4,917 S. aureus isolates (including 1,955 MRSA), minocycline exhibited a 4.5–11.8% wider coverage (% susceptible) than tetracycline HCl [1]. This differential is critical for selecting the appropriate compound in research models of drug-resistant infections.

Antimicrobial Susceptibility Methicillin-Resistant Staphylococcus aureus (MRSA) Comparative Efficacy

Greater In Vitro Potency of Minocycline Hydrochloride Dihydrate Against Multidrug-Resistant Acinetobacter baumannii

Minocycline hydrochloride dihydrate exhibits superior in vitro activity against multidrug-resistant Acinetobacter baumannii, a critical-priority pathogen, compared to doxycycline. In a study of 100 carbapenem-resistant Acinetobacter spp. isolates, minocycline had an MIC90 of 2.0 µg/mL [1]. In a separate large surveillance study, minocycline demonstrated a susceptibility rate of 79.1%, which was significantly higher than the 59.6% rate for doxycycline (P < 0.05) [2].

Acinetobacter baumannii Multidrug Resistance Minimum Inhibitory Concentration (MIC)

Quantitatively Superior Potency of Minocycline Hydrochloride Dihydrate Over Doxycycline by Geometric Mean MIC

In a direct broth microdilution assay comparing tetracyclines, minocycline hydrochloride dihydrate exhibited a substantially lower geometric mean MIC than doxycycline against a panel of bacterial isolates. Minocycline had a geometric mean MIC of 0.39 µg/mL, while doxycycline had a geometric mean MIC of 1.75 µg/mL, representing a 4.5-fold increase in potency [1].

Minimum Inhibitory Concentration (MIC) Geometric Mean Broth Microdilution

Enhanced Chemical Stability of Minocycline Hydrochloride Dihydrate Compared to Other Tetracyclines Due to Absence of C5 and C6 Hydroxyl Groups

Minocycline hydrochloride dihydrate possesses a unique structural feature—the absence of hydroxyl groups at both the C5 and C6 positions—that confers a distinct stability advantage over other tetracyclines, including tetracycline HCl and doxycycline. This structural difference prevents the formation of common degradation products such as anhydro, iso, and epi compounds, which are known to be nephrotoxic and contribute to decreased potency [1]. In the dry-powder state, minocycline is stable for at least 3–4 years at room temperature (25°C), a stability profile not shared by all tetracycline class members [2].

Chemical Stability Degradation Pathway Epimerization

A New Thermoresistant Polymorph (β-Minocycline) Derived from Minocycline Hydrochloride Dihydrate Demonstrates Enhanced Physicochemical Properties

Minocycline hydrochloride dihydrate can be processed to yield a novel thermoresistant polymorph, β-minocycline, with superior physicochemical properties. This polymorph exhibits a significantly higher melting point of 247°C compared to the starting α-minocycline hydrochloride hydrates, along with enhanced chemical stability and crystalline homogeneity as demonstrated by solid-state NMR and DSC studies [1].

Polymorph Crystallinity Solid-State Stability Formulation

Application Scenarios for Minocycline Hydrochloride Dihydrate Based on Quantified Differentiators


Preclinical Research Models of Multidrug-Resistant Acinetobacter baumannii Infections

For in vitro and in vivo studies targeting carbapenem-resistant Acinetobacter baumannii, minocycline hydrochloride dihydrate is the scientifically justified choice over doxycycline. Quantitative evidence shows a lower MIC90 (2.0 µg/mL) and a statistically significant higher susceptibility rate (79.1% vs. 59.6% for doxycycline, P < 0.05) [REFS-1, REFS-2]. This ensures more reliable and reproducible results in efficacy studies, reducing the risk of false-negative outcomes due to inherent resistance.

Long-Term Stability Studies and Controlled-Release Formulation Development

The unique structural stability of minocycline hydrochloride dihydrate, conferred by the absence of C5 and C6 hydroxyl groups, makes it an ideal candidate for long-term stability studies and the development of controlled-release formulations [1]. Unlike other tetracyclines that degrade into anhydro, iso, and epi compounds, minocycline avoids these pathways, simplifying impurity profiling and ensuring consistent API quality over extended storage periods (3-4 years at 25°C).

High-Throughput Screening for MRSA Antibacterial Agents

In high-throughput screening campaigns for novel anti-MRSA agents, minocycline hydrochloride dihydrate serves as a superior positive control compared to tetracycline HCl. Its wider coverage of 4.5–11.8% against a large global collection of MRSA isolates (1,955 strains) [1] translates to a more robust and representative positive control, reducing assay variability and improving the reliability of hit identification.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its well-characterized stability profile and the commercial availability of high-purity reference standards (e.g., 95% purity with CoA), minocycline hydrochloride dihydrate (CAS 128420-71-3) is the preferred reference material for developing and validating analytical methods for tetracycline antibiotics. Its known impurity profile and resistance to common tetracycline degradation pathways simplify method development and ensure accurate quantitation in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minocycline hydrochloride dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.